molecular formula C9H4BrClN2O2 B2853488 3-Bromo-2-chloro-7-nitroquinoline CAS No. 1026437-82-0

3-Bromo-2-chloro-7-nitroquinoline

Cat. No. B2853488
CAS RN: 1026437-82-0
M. Wt: 287.5
InChI Key: AAMUURCEDXGFGI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-7-nitroquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromo-2-chloro-7-nitroquinoline, involves various methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More efficient methods that reduce reaction time and increase yield have also been developed . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-7-nitroquinoline is represented by the formula C9H4BrClN2O2 . The molecular weight of this compound is 287.50 .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromo-2-chloro-7-nitroquinoline, are known to play an important role in the synthesis of imidazoquinolines derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-chloro-7-nitroquinoline include a molecular weight of 287.50 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Role in Drug Discovery

Quinoline, the core structure of 3-Bromo-2-chloro-7-nitroquinoline, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The quinoline nucleus is present in numerous biological compounds .

Antimicrobial Activity

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives are known to have anticancer properties . They are used extensively in the treatment of various types of cancers .

Antimalarial Activity

Quinoline derivatives, including 3-Bromo-2-chloro-7-nitroquinoline, are known to have antimalarial properties . They are used in the treatment of malaria .

Antiviral Activity

Quinoline derivatives are known to have antiviral properties . They are used in the treatment of various viral infections .

Anti-inflammatory Activity

Quinoline derivatives are known to have anti-inflammatory properties . They are used in the treatment of various inflammatory conditions .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives are known to have antidepressant and anticonvulsant properties . They are used in the treatment of depression and seizure disorders .

Role in Synthesis of Imidazoquinolines Derivatives

3-Bromo-2-chloro-7-nitroquinoline plays an important role in the synthesis of imidazoquinolines derivatives . These derivatives have potential therapeutic applications .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-2-chloro-7-nitroquinoline is not explicitly mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline and its derivatives, including 3-Bromo-2-chloro-7-nitroquinoline, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future directions of research on quinoline derivatives are likely to focus on synthesizing functionalized quinoline derivatives and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-bromo-2-chloro-7-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-7-3-5-1-2-6(13(14)15)4-8(5)12-9(7)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMUURCEDXGFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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